Benzenepropanol, 2,5-dimethoxy-
Description
Properties
CAS No. |
33538-81-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
IGUFFVCWVNIHEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Benzenepropanol, 2,5 Dimethoxy
Established Synthetic Routes to Benzenepropanol, 2,5-Dimethoxy-
The synthesis of Benzenepropanol, 2,5-dimethoxy- is typically achieved through multi-step sequences starting from readily available precursors. These routes involve the initial formation of a key intermediate, 2,5-dimethoxybenzaldehyde (B135726), followed by carbon chain extension and functional group transformations.
Multi-Step Organic Synthesis Approaches
The most common pathway to Benzenepropanol, 2,5-dimethoxy- begins with the synthesis of 2,5-dimethoxybenzaldehyde. Several classic organic reactions are employed for this purpose, starting from precursors like 1,4-dimethoxybenzene (B90301) or p-methoxyphenol. cqu.edu.cnmdma.ch
One established method is the Gattermann synthesis, which introduces a formyl group onto the aromatic ring of 1,4-dimethoxybenzene using zinc cyanide and hydrogen chloride, followed by hydrolysis. mdma.ch An alternative is the Reimer-Tiemann reaction, where p-methoxyphenol is formylated with chloroform (B151607) in a strong base to yield 2-hydroxy-5-methoxybenzaldehyde (B1199172), which is then methylated to give 2,5-dimethoxybenzaldehyde. cqu.edu.cnchemicalbook.com
With 2,5-dimethoxybenzaldehyde in hand, the three-carbon propanol (B110389) side chain is constructed. A frequently used method is the Doebner modification of the Knoevenagel condensation. Here, the aldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638) to yield (E)-2,5-dimethoxycinnamic acid. chemicalbook.com
The subsequent steps involve the reduction of the cinnamic acid derivative. First, the carbon-carbon double bond is saturated via catalytic hydrogenation to produce 2,5-dimethoxybenzenepropanoic acid. chemmethod.com Finally, the carboxylic acid functional group is reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield the target compound, Benzenepropanol, 2,5-dimethoxy-.
A summary of a typical multi-step synthesis is presented below:
Step 1: Formation of 2,5-DimethoxybenzaldehydeMethod A: Reimer-Tiemann Reaction chemicalbook.com
Formylation of p-methoxyphenol with chloroform and NaOH.
Methylation of the resulting 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate.
Method B: Gattermann Synthesis mdma.ch
Reaction of 1,4-dimethoxybenzene with Zn(CN)₂/HCl.
Hydrolysis of the intermediate aldimine.
Step 2: Chain Extension to (E)-2,5-Dimethoxycinnamic Acid
Method: Doebner Condensation chemicalbook.com
Reaction of 2,5-dimethoxybenzaldehyde with malonic acid.
Catalyst: Pyridine/Piperidine.
Step 3: Reduction to Benzenepropanol, 2,5-Dimethoxy-
Reduction of C=C bond: Catalytic hydrogenation (e.g., H₂/Pd-C) of the cinnamic acid. chemmethod.com
Reduction of COOH group: Treatment with a strong reducing agent (e.g., LiAlH₄).
Exploration of Alternative and Green Chemistry Syntheses
In response to the growing need for sustainable chemical manufacturing, research has focused on developing greener synthetic routes. These efforts aim to reduce solvent use, employ less hazardous reagents, and improve atom economy.
One area of improvement is in the synthesis of the 2,5-dimethoxybenzaldehyde intermediate. The use of a phase transfer catalyst, such as polyethylene (B3416737) glycol (PEG 10000), has been shown to improve the yield and quality of the product from the Reimer-Tiemann reaction under milder conditions. cqu.edu.cn
A significant advancement toward green chemistry is the use of mechanochemistry, which minimizes or eliminates the need for solvents. A solvent-free Horner-Wadsworth-Emmons (HWE) olefination has been reported for the synthesis of cinnamic esters by grinding the aldehyde, a phosphonate (B1237965) reagent, and a solid base in a mortar and pestle. researchgate.net This approach could be readily adapted to 2,5-dimethoxybenzaldehyde to form an ester of 2,5-dimethoxycinnamic acid, which can then be reduced.
Furthermore, transfer hydrogenation represents a safer and more practical alternative to traditional hydrogenation, which often requires high pressures of flammable hydrogen gas. chemmethod.com In transfer hydrogenation, hydrogen is supplied by a donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. chemmethod.commdpi.com
Looking to the future, the biosynthesis of phenylpropanoids in plants and engineered microbes offers a truly green alternative. frontiersin.orgnih.gov The phenylpropanoid pathway naturally produces compounds like cinnamic acid from the amino acid phenylalanine. rsc.orgfrontiersin.org By harnessing and re-engineering these biological systems, it may be possible to produce Benzenepropanol, 2,5-dimethoxy- or its precursors directly from renewable feedstocks.
Novel Synthetic Methodologies for Benzenepropanol, 2,5-Dimethoxy- and Related Analogues
The development of novel synthetic methods is driven by the need for greater efficiency, selectivity, and access to a wider range of related molecular structures.
Catalytic Synthesis Approaches and Ligand Design
Catalysis is central to the modern synthesis of Benzenepropanol, 2,5-dimethoxy-, particularly in the reduction steps. The selective reduction of the intermediate, an α,β-unsaturated aldehyde or acid like a 2,5-dimethoxycinnamic acid derivative, is a key challenge. The molecule contains two reducible functional groups: a carbon-carbon double bond and a carbonyl/carboxyl group. The choice of catalyst and reaction conditions determines which group is reduced.
For instance, in the transfer hydrogenation of cinnamaldehyde (B126680) (an analogue of the intermediate), the catalyst system dictates the product. Homogeneous catalysts like certain cobalt(II) and nickel(II) Schiff base complexes show high selectivity for reducing the C=C bond, yielding hydrocinnamaldehyde. mdpi.com In contrast, when these same complexes are immobilized on a heterogeneous support like magnetite (Fe₃O₄), the selectivity shifts dramatically toward reducing the C=O bond, producing cinnamyl alcohol. mdpi.com This highlights the profound impact of the catalyst's environment, a key aspect of ligand and support design.
The table below summarizes the selectivity of different catalyst types for the hydrogenation of α,β-unsaturated aldehydes, a reaction analogous to the reduction of intermediates in the synthesis of the target compound.
Interactive Table: Catalyst Selectivity in α,β-Unsaturated Aldehyde Hydrogenation
| Catalyst System | Support/Ligand | Primary Product | Selectivity | Reference |
| Homogeneous Co(II) Complex | Imino pyridine Schiff base | Hydrocinnamaldehyde (C=C reduction) | >88% | mdpi.com |
| Homogeneous Ni(II) Complex | Imino pyridine Schiff base | Hydrocinnamaldehyde (C=C reduction) | >92% | mdpi.com |
| Heterogeneous Co(II) Complex | Fe₃O₄ Support | Cinnamyl Alcohol (C=O reduction) | >89% | mdpi.com |
| Heterogeneous Ni(II) Complex | Fe₃O₄ Support | Cinnamyl Alcohol (C=O reduction) | >87% | mdpi.com |
| Rhodium Dimer | Cyclooctadiene | Hydrocinnamic Acid (C=C reduction) | High | chemmethod.com |
| Palladium on Carbon (Pd/C) | Carbon | Hydrocinnamic Acid (C=C reduction) | High | chemmethod.com |
This tunable selectivity allows chemists to strategically target different intermediates. For the synthesis of Benzenepropanol, 2,5-dimethoxy-, a typical strategy would first involve the selective reduction of the C=C bond of a cinnamic acid derivative, followed by the reduction of the carboxylic acid.
Stereoselective and Enantioselective Syntheses
While Benzenepropanol, 2,5-dimethoxy- is not chiral, the principles of stereoselective synthesis are crucial for preparing chiral analogues, which are important in fields like medicinal chemistry. A common chiral analogue would be a molecule with a stereocenter on the propyl side chain, such as (R)- or (S)-1-(2,5-dimethoxyphenyl)propan-1-ol.
Such compounds can be synthesized using several stereoselective strategies. One approach is the asymmetric reduction of a prochiral ketone, 1-(2,5-dimethoxyphenyl)propan-1-one. This can be achieved using chiral catalysts, such as those used in Noyori asymmetric hydrogenation or with chiral borane reagents.
Another powerful method is dynamic kinetic resolution (DKR). mdpi.com In this process, a racemic secondary alcohol, which could be formed by a non-selective Grignard reaction of 2,5-dimethoxybenzaldehyde with ethylmagnesium bromide, is subjected to enzymatic acylation. A chemo-catalyst simultaneously racemizes the slower-reacting alcohol enantiomer, allowing the faster-reacting one to be converted to a single enantiomer of the corresponding ester in high yield and enantiomeric excess. mdpi.com
Recent advances also include stereoselective electrocatalytic methods, which can create enantiopure amino alcohols from chiral precursors like serine. nih.gov These radical-based methods offer new ways to form C-C bonds stereoselectively and could be adapted for related alcohol targets. nih.gov
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of the key synthetic steps is essential for optimizing reaction conditions and controlling outcomes. The pathway from 2,5-dimethoxybenzaldehyde to Benzenepropanol, 2,5-dimethoxy- involves well-studied reaction mechanisms.
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a premier method for forming the C=C bond of the 2,5-dimethoxycinnamic ester intermediate with high (E)-selectivity. The mechanism begins with the deprotonation of a phosphonate ester to form a stabilized phosphonate carbanion. wikipedia.org This carbanion, being highly nucleophilic, adds to the carbonyl carbon of the aldehyde. wikipedia.orgorganic-chemistry.org The resulting betaine-like intermediate rearranges into a four-membered oxaphosphetane ring. This ring intermediate then collapses, eliminating a water-soluble dialkylphosphate salt and forming the alkene. wikipedia.org The stereochemical outcome is generally driven by thermodynamic control, favoring the formation of the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: The mechanism for the reduction of the C=C bond of the cinnamic acid intermediate involves a heterogeneous metal catalyst (e.g., Pd, Pt, Ni). The reaction occurs on the surface of the metal. First, molecular hydrogen (H₂) adsorbs onto the catalyst surface and the H-H bond is cleaved. umaine.eduyoutube.com The alkene also coordinates to the metal surface. The hydrogen atoms are then transferred sequentially to the carbons of the double bond. Because both hydrogen atoms are delivered from the same face of the alkene (the one bound to the surface), the addition is stereospecifically syn. youtube.comyoutube.com
Grignard Reaction: If a Grignard reagent is used for carbon-chain extension, its mechanism involves the nucleophilic attack of the highly polarized carbon-magnesium bond on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.commnstate.edu This forms a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the alcohol. masterorganicchemistry.commt.com The initiation of Grignard reactions can be complex, often involving an induction period where the magnesium surface is activated by breaking through a passivating oxide layer. unp.edu.ar
Reaction Kinetics and Thermodynamics in Synthesis
The synthesis of Benzenepropanol, 2,5-dimethoxy- can be approached through various pathways, with each route governed by distinct kinetic and thermodynamic principles. The efficiency and selectivity of the synthesis are critically dependent on factors such as temperature, pressure, catalyst choice, and solvent, which collectively influence the reaction rates and equilibrium positions. Two plausible and widely utilized methods for constructing the carbon skeleton and functional group of the target molecule are multi-step pathways involving either catalytic hydrogenation or Wittig reactions.
Below is a representative table outlining the typical kinetic and thermodynamic parameters investigated for these types of reactions. Note: The values presented are illustrative for the reaction types and not specific experimental data for the synthesis of Benzenepropanol, 2,5-dimethoxy-.
| Parameter | Catalytic Hydrogenation | Wittig Reaction | Significance |
| Reaction Order | Typically pseudo-first order in substrate | Generally second order (first order in aldehyde and ylide) | Describes how rate depends on reactant concentrations. |
| Rate Constant (k) | Dependent on catalyst, T, P | Dependent on ylide reactivity, solvent, T | Quantifies the intrinsic speed of the reaction. |
| Activation Energy (Ea) | 15-40 kJ/mol (for C=C hydrogenation) | 35-65 kJ/mol | The minimum energy required to initiate the reaction. |
| Enthalpy of Reaction (ΔH) | Highly Exothermic (< 0) | Exothermic (< 0) | Indicates the heat released or absorbed during the reaction. |
| Gibbs Free Energy (ΔG) | Spontaneous (< 0) | Spontaneous (< 0) | Determines the spontaneity of the reaction. |
Investigation of Intermediates and Transition States
Understanding the transient species formed during the synthesis of Benzenepropanol, 2,5-dimethoxy- is fundamental to optimizing reaction conditions and maximizing yield. The nature of these intermediates and the transition states that connect them define the reaction pathway.
For a synthetic route employing a Wittig reaction , the mechanism has been the subject of extensive investigation. wikipedia.org The initial step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde (e.g., 2,5-dimethoxybenzaldehyde). libretexts.org Historically, a zwitterionic species called a betaine was proposed as the first intermediate. organic-chemistry.org However, for Wittig reactions conducted under lithium-free conditions, substantial evidence now supports a concerted [2+2] cycloaddition mechanism. wikipedia.org In this pathway, the ylide and the aldehyde pass through a four-membered ring transition state to directly form a cyclic intermediate known as an oxaphosphetane . wikipedia.orglibretexts.org This four-membered ring intermediate is generally unstable and rapidly collapses in an irreversible retro-[2+2] cycloaddition. This fragmentation step proceeds through another transition state, leading to the final products: the desired alkene and the thermodynamically stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The direct formation of the oxaphosphetane is now widely accepted as the primary pathway for most Wittig reactions. wikipedia.org
In a catalytic hydrogenation pathway, for example, the reduction of an unsaturated precursor on a metal surface, the mechanism is best described by the Horiuti-Polanyi model. The reaction begins with the dissociative chemisorption of hydrogen onto the catalyst surface, forming metal-hydride bonds. Simultaneously, the unsaturated organic molecule (e.g., a propenoate derivative) adsorbs onto the catalyst surface, typically through π-complexation of the C=C double bond. The reaction proceeds through a series of half-hydrogenated intermediates . illinois.edu The first key intermediate is an alkyl-metal species, formed by the addition of one hydrogen atom to one of the carbons of the double bond. This is followed by the addition of a second hydrogen atom to the adjacent carbon, which is often the rate-determining step. The transition states in this process are associated with the breaking of the H-H bond, the formation of the C-H bonds, and the interaction of the substrate with the catalyst surface. Once the double bond is saturated, the resulting alkane desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle. If an ester group is also to be reduced, this typically requires more forcing conditions and involves intermediates derived from the adsorption of the carbonyl group onto the catalyst surface.
The key intermediates and transition states for these plausible synthetic routes are summarized in the table below.
| Reaction Type | Key Intermediates | Key Transition States |
| Wittig Reaction | Oxaphosphetane, Betaine (less common) wikipedia.orgorganic-chemistry.org | Four-centered [2+2] cycloaddition transition state, Four-centered retro-[2+2] cycloaddition transition state |
| Catalytic Hydrogenation | Adsorbed Alkene (π-complex), Half-hydrogenated species (alkyl-metal intermediate) illinois.edu | Transition state for H-H bond cleavage, Transition states for C-H bond formation |
Advanced Spectroscopic Data for Benzenepropanol, 2,5-dimethoxy- Not Publicly Available
Comprehensive searches for detailed spectroscopic and structural characterization data for the chemical compound Benzenepropanol, 2,5-dimethoxy- have not yielded specific research findings necessary to construct the requested in-depth article. Publicly accessible scientific databases and scholarly articles lack the specific experimental data, such as detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), or Raman spectra, required for a thorough analysis of this particular compound.
While general principles of spectroscopic techniques are well-established, a scientifically accurate and authoritative article necessitates concrete data from the analysis of Benzenepropanol, 2,5-dimethoxy- itself. Information on related compounds, such as 2,5-dimethoxybenzyl alcohol or 2,5-dimethoxybenzaldehyde, is available but cannot be used to accurately represent the unique spectroscopic fingerprint of the target molecule without engaging in speculation.
Therefore, the creation of a detailed article with data tables and in-depth research findings strictly focused on Benzenepropanol, 2,5-dimethoxy-, as per the provided outline, is not possible at this time due to the absence of the required source material in the public domain. Further experimental research and publication would be needed to provide the data for such an analysis.
Advanced Spectroscopic and Structural Characterization of Benzenepropanol, 2,5 Dimethoxy for Elucidation in Research
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
A comprehensive search of scientific databases reveals a lack of published studies focused on the single-crystal X-ray diffraction analysis of benzenepropanol, 2,5-dimethoxy-. Consequently, detailed crystallographic data, including unit cell dimensions, space group, atomic coordinates, and other structural parameters, remain undetermined. Such a study would be essential for unequivocally establishing the molecule's solid-state conformation, intramolecular and intermolecular interactions, and for determining the absolute stereochemistry of chiral variants. The absence of this fundamental analysis limits a complete understanding of the compound's structural chemistry.
Without experimental crystallographic data, it is not possible to generate a data table of its crystal structure parameters.
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment
Similarly, there is a notable absence of research articles detailing the use of chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), for the stereochemical assignment of benzenepropanol, 2,5-dimethoxy-. These techniques are powerful for determining the absolute configuration of chiral molecules in solution. An ECD or VCD spectrum, when compared with quantum chemical calculations, can provide definitive proof of the stereochemistry of a chiral center. The lack of such studies indicates a significant gap in the characterization of the enantiomeric forms of this compound.
Due to the absence of published research in this area, no data tables of chiroptical spectroscopic data can be presented.
Computational and Theoretical Chemistry Studies on Benzenepropanol, 2,5 Dimethoxy
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn govern the molecule's stability and reactivity. For Benzenepropanol, 2,5-dimethoxy-, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311G+(d,p) to provide a balance of accuracy and computational cost. researchgate.net Such calculations on related dimethoxybenzene derivatives have shown that hybrid functionals like B3LYP often provide the lowest total energy, indicating a more accurate representation of the ground state electronic structure. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For Benzenepropanol, 2,5-dimethoxy-, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, a feature common to this class of compounds. researchgate.net The LUMO would likely be distributed more across the aromatic ring and the propanol (B110389) side chain. The energy of these orbitals and their gap would be key descriptors of the molecule's electronic behavior. In a study on dimethoxybenzene derivatives, DFT calculations revealed how different substituents influence the HOMO-LUMO gap, thereby tuning the molecule's thermodynamic stability. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for Structurally Related Compounds This table presents representative data from computational studies on compounds structurally analogous to Benzenepropanol, 2,5-dimethoxy- to illustrate the typical outputs of such analyses.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| 1,4-dimethoxybenzene (B90301) derivative 1 researchgate.net | -5.78 | -1.54 | 4.24 | B3LYP/Def2-TZVP |
| 1,4-dimethoxybenzene derivative 2 researchgate.net | -6.21 | -2.03 | 4.18 | B3LYP/Def2-TZVP |
| p-methoxyphenethylamine (conformer) researchgate.net | -8.52 | 0.35 | 8.87 | MP2/6-31G(d,p) |
The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge (electron-deficient) while others have a partial negative charge (electron-rich). This charge distribution can be quantified through various population analysis schemes (e.g., Mulliken, NBO) and visualized using a Molecular Electrostatic Potential (MEP) map.
An MEP map for Benzenepropanol, 2,5-dimethoxy- would show regions of negative potential (typically colored red) and positive potential (blue). The oxygen atoms of the methoxy (B1213986) groups and the hydroxyl group of the propanol side chain would be expected to be regions of high electron density and thus negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Studies on related dimethoxybenzene derivatives have used MEPs to identify the most nucleophilic and electrophilic sites, correlating them with the molecule's interaction capabilities, such as hydrogen bonding. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for single, optimized geometries (often representing the molecule in a vacuum at 0 K), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with a solvent.
Furthermore, MD simulations explicitly including solvent molecules (e.g., water) would reveal how the solvent influences the conformational landscape. The polar propanol side chain would be expected to engage in hydrogen bonding with water, which could stabilize certain conformations over others that might be preferred in the gas phase.
Quantitative Structure-Activity Relationship (QSAR) Studies focused on Mechanistic Insights
QSAR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. These models are not only predictive but can also provide mechanistic insights into the underlying processes.
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For Benzenepropanol, 2,5-dimethoxy-, a wide array of descriptors could be calculated, including:
Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, atomic charges, and electrostatic potentials. researchgate.net
Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's relative solubility in water and an organic solvent.
In studies of hallucinogenic phenylalkylamines, electronic descriptors have been found to be major contributors to their activity. researchgate.net Three-dimensional QSAR approaches like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields as descriptors to build predictive models. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Related Phenethylamines This table provides examples of descriptor classes and their significance as identified in QSAR studies of compounds structurally related to Benzenepropanol, 2,5-dimethoxy-.
| Descriptor Class | Specific Example(s) | Significance/Application in Research Contexts | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO energies, Frontier orbital phase angle | Correlates strongly with hallucinogenic activity in phenylalkylamines, indicating the importance of electronic effects in receptor binding. | researchgate.net |
| 3D Field-Based | CoMFA Steric and Electrostatic Fields | Used to model the interaction of phenylalkylamines with their target receptors, showing that both steric bulk and electrostatic interactions are crucial for activity. | nih.gov |
| Physicochemical | MlogP (Moriguchi octanol-water partition coefficient) | Correlates with the properties of metabolites and ecotoxicity, providing insights into the metabolic fate and environmental impact of the compounds. | dntb.gov.ua |
| Structural | Presence of specific substituents (e.g., halogens, alkyl groups) | The type and position of substituents on the phenyl ring significantly affect binding affinity to receptors like the 5-HT2A receptor. | nih.gov |
Once a set of descriptors is calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms can be used to build a QSAR model. For instance, a model could be developed to predict the binding affinity of phenethylamine (B48288) derivatives to a specific receptor.
A 3D-QSAR study on 90 hallucinogenic phenylalkylamines successfully developed a CoMFA model with good predictive capability (external test set R² of 0.611). nih.gov The model's coefficient contour maps revealed that steric and electrostatic interactions were both important, with electrostatic contributions being slightly more significant. nih.gov Such a model, if developed for a series including Benzenepropanol, 2,5-dimethoxy-, could predict its binding affinity to a target like the serotonin (B10506) 5-HT2A receptor, which is a common target for this class of compounds. nih.gov These models provide a powerful hypothesis-testing framework, suggesting which structural modifications might enhance or diminish a particular chemical or biological effect, thereby guiding future research. nih.gov
Due to a lack of available scientific literature and research data specifically focusing on the computational and theoretical chemistry studies of Benzenepropanol, 2,5-dimethoxy-, it is not possible to generate a detailed and accurate article on the computational prediction of its spectroscopic parameters. Searches for relevant scholarly articles have not yielded any specific studies on this particular compound, making it impossible to provide the requested in-depth analysis and data tables based on verifiable research findings.
Chemical Transformations and Derivatization of Benzenepropanol, 2,5 Dimethoxy
Oxidation and Reduction Reactions of the Propanol (B110389) Moiety and Aromatic Ring
The chemical reactivity of Benzenepropanol, 2,5-dimethoxy- is significantly influenced by the propanol and dimethoxybenzene moieties. The primary alcohol of the propanol group can be readily oxidized to the corresponding aldehyde, 2,5-dimethoxybenzaldehyde (B135726), a valuable intermediate in various synthetic pathways. bloomtechz.com This transformation can be achieved using a range of oxidizing agents, including pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. bloomtechz.com Conversely, while less common, reduction reactions can also be performed. Catalytic hydrogenation, for instance, has the potential to reduce the aromatic ring, yielding cyclohexane (B81311) derivatives while preserving the methoxy (B1213986) and hydroxyl functionalities. bloomtechz.com
The stability of the dimethoxybenzene ring is noteworthy. While the aromatic ring itself is generally stable, the presence of activating methoxy groups can influence its susceptibility to certain oxidative conditions. For example, in related dimethoxybenzene derivatives, oxidative demethylation to form quinone-type compounds can occur under specific conditions, such as in the presence of excess nitric acid in a weakly acidic medium. mdma.ch
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group of the propanol side chain in Benzenepropanol, 2,5-dimethoxy- readily undergoes etherification and esterification reactions, offering pathways to a diverse range of derivatives.
Etherification involves the conversion of the hydroxyl group into an ether. This can be accomplished through methods like the Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups. bloomtechz.comorganic-chemistry.org For instance, the reaction of the corresponding alcohol with an alkyl halide in the presence of a base yields the desired ether. An efficient method for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org
Esterification is another key transformation, involving the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride, to form an ester. bloomtechz.com These reactions are valuable for synthesizing a variety of compounds with applications in different fields. The reactivity of the hydroxyl group in esterification is well-established for similar benzyl alcohols. bloomtechz.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Etherification | Alkyl halide, Base (e.g., Williamson ether synthesis) | Alkyl or Aryl Ether | bloomtechz.com |
| Etherification | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, Methanol/Ethanol | Methyl or Ethyl Ether | organic-chemistry.org |
| Esterification | Carboxylic acid or Acid chloride | Ester | bloomtechz.com |
Aromatic Substitutions and Functionalization of the Dimethoxybenzene Ring
The dimethoxybenzene ring in Benzenepropanol, 2,5-dimethoxy- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups are ortho- and para-directing, influencing the position of incoming electrophiles. msu.edu
Nitration of the aromatic ring can be achieved using nitric acid, often in the presence of a co-acid like sulfuric acid. In the case of 1,4-dimethoxybenzene (B90301), mononitration preferentially occurs at the 2-position. mdma.ch The nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene, indicating the directing influence of the substituents. mdpi.com Dinitration of 1,2-dialkoxybenzenes can proceed with high regioselectivity to give the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.gov
Halogenation , such as bromination, is another important functionalization reaction. The reaction of benzene (B151609) and its derivatives with bromine, typically in the presence of a Lewis acid catalyst like aluminum bromide or iron, results in the substitution of a hydrogen atom with bromine. libretexts.org For activated systems like dimethoxybenzenes, bromination can proceed readily. For example, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied under various conditions. researchgate.net
Friedel-Crafts Alkylation and Acylation are also feasible on the activated ring. For example, 1,4-dimethoxybenzene undergoes Friedel-Crafts alkylation with tert-butyl alcohol to yield 1,4-di-tert-butyl-2,5-dimethoxybenzene. nih.gov However, the powerful deactivating nature of a nitro group, if present, can prevent Friedel-Crafts acylation. msu.edu
| Substitution Reaction | Reagents and Conditions | Major Product Position(s) | Reference |
| Nitration | Nitric acid, Sulfuric acid | 2- or 6-position | mdma.ch |
| Dinitration | Nitric acid | 4,5-positions (for 1,2-dialkoxy-) | nih.gov |
| Bromination | Bromine, Lewis Acid (e.g., FeBr₃) | Ortho/Para to methoxy groups | libretexts.org |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Ortho/Para to methoxy groups | nih.gov |
Formation of Cyclic Derivatives and Heterocyclic Systems
The structure of Benzenepropanol, 2,5-dimethoxy- offers the potential for intramolecular cyclization to form various cyclic derivatives. The propanol side chain can react with the aromatic ring or with functional groups introduced onto the ring to form new ring systems.
While specific examples for the direct cyclization of Benzenepropanol, 2,5-dimethoxy- are not extensively documented, analogous reactions are well-known in organic synthesis. For instance, intramolecular cyclization of γ-phenyl-γ-butyrolactone derivatives can lead to the formation of substituted tetrahydrofurans. nih.gov Dehydrative cyclization of diols, which could be synthesized from derivatives of our title compound, is a known method to produce tetrahydrofuran (B95107) species. nih.gov
Furthermore, the introduction of suitable functional groups on the propanol chain and the aromatic ring can facilitate the synthesis of various heterocyclic systems. For example, the synthesis of pyrazolopyridine derivatives has been explored for their neuroprotective potential, highlighting the importance of heterocyclic scaffolds in medicinal chemistry. bloomtechz.com Intramolecular [5+2] cycloaddition reactions of oxidopyrylium species are utilized to form seven-membered heterocyclic ring systems. nih.gov
Synthesis of Structurally Related Analogues and Homologues
The synthesis of analogues and homologues of Benzenepropanol, 2,5-dimethoxy- can be achieved through various synthetic strategies, often starting from commercially available precursors. For example, 2,5-dimethoxybenzyl alcohol, a close structural analogue, can be synthesized by the reduction of 2,5-dimethoxybenzaldehyde. This aldehyde itself can be prepared via the Friedel-Crafts formylation of 1,4-dimethoxybenzene.
Homologues, such as compounds with a butanol or pentanol (B124592) side chain, could potentially be synthesized by extending the side chain of a suitable precursor. For instance, a Grignard reagent derived from a halogenated 2,5-dimethoxybenzene could be reacted with an appropriate epoxide to extend the carbon chain.
The synthesis of various substituted dimethoxybenzene derivatives is also well-documented. For example, 1,4-dimethoxy-2-propylbenzene (B3133397) is a known compound. nih.gov 3-(2,5-Dimethoxyphenyl)propionic acid can be prepared by the hydrolysis of the corresponding ethyl ester. nih.gov These compounds can serve as starting materials for the synthesis of a wide array of analogues.
Benzenepropanol, 2,5 Dimethoxy As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in Natural Product Synthesis
The structural framework of Benzenepropanol, 2,5-dimethoxy- makes it an attractive starting material for the synthesis of various natural products, particularly alkaloids containing the tetrahydroisoquinoline and β-carboline skeletons. The key to its utility lies in its conversion to the corresponding β-arylethylamine, 3-(2,5-dimethoxyphenyl)propanamine . This transformation can be achieved through established synthetic routes, such as the catalytic amination of the alcohol, a process demonstrated for similar structures where a propanol (B110389) is converted to a propanamine in the presence of ammonia (B1221849) and a suitable catalyst. google.com
Once the amine is obtained, it can undergo the renowned Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a heterocyclic ring system. When 3-(2,5-dimethoxyphenyl)propanamine is reacted with an appropriate carbonyl compound, the electron-donating methoxy (B1213986) groups on the aromatic ring facilitate the electrophilic aromatic substitution required for the ring closure, leading to the formation of a tetrahydroisoquinoline core. While the 2,5-dimethoxy substitution pattern can sometimes necessitate harsher reaction conditions compared to more activated systems, this approach provides a direct pathway to a class of alkaloids with significant biological activities.
The general scheme for this transformation is depicted below:
Table 1: General Scheme for Tetrahydroisoquinoline Synthesis
| Step | Reactants | Product | Reaction Type |
| 1 | Benzenepropanol, 2,5-dimethoxy- | 3-(2,5-dimethoxyphenyl)propanamine | Catalytic Amination |
| 2 | 3-(2,5-dimethoxyphenyl)propanamine, Aldehyde/Ketone | Tetrahydroisoquinoline derivative | Pictet-Spengler Reaction |
Building Block for Advanced Organic Scaffolds
Beyond specific natural products, Benzenepropanol, 2,5-dimethoxy- serves as a fundamental building block for the construction of more elaborate and advanced organic scaffolds. The presence of multiple functional groups—the hydroxyl group and the activated aromatic ring—allows for a variety of chemical manipulations, enabling chemists to build molecular complexity in a stepwise and controlled manner.
The propanol side chain can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for a wide range of subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or amide bond formations. For instance, oxidation to 3-(2,5-dimethoxyphenyl)propanal would allow for the introduction of new carbon-carbon bonds and further functionalization.
Furthermore, the dimethoxy-substituted benzene (B151609) ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. This versatility makes Benzenepropanol, 2,5-dimethoxy- a valuable starting point for the synthesis of libraries of compounds with diverse substitution patterns, which can then be screened for various biological or material properties. The synthesis of complex benzenepropanol derivatives with multiple substitutions highlights the utility of this basic scaffold in medicinal chemistry research. ontosight.aiontosight.aiontosight.ai
Intermediate in the Synthesis of Specialized Chemical Compounds
The utility of Benzenepropanol, 2,5-dimethoxy- extends to the synthesis of a range of specialized chemical compounds that may not be natural products but possess specific functionalities for various applications. For example, the propanol can be converted into other functional groups, leading to a diverse array of derivatives.
One such transformation is the conversion to an amide. The synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide from a related amine demonstrates a common synthetic route where an amine derived from a phenylpropanol is coupled with a carboxylic acid to form a complex amide. mdpi.com A similar strategy could be employed with 3-(2,5-dimethoxyphenyl)propanamine to generate novel amide-containing compounds.
Another example is its potential use in the synthesis of nitrostyrene (B7858105) derivatives. The oxidation of Benzenepropanol, 2,5-dimethoxy- to the corresponding aldehyde, 2,5-dimethoxybenzaldehyde (B135726) , would provide the necessary precursor for a Henry reaction with nitromethane. The resulting 2,5-dimethoxy-β-nitrostyrene is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other fine chemicals.
Table 2: Potential Specialized Chemical Derivatives from Benzenepropanol, 2,5-dimethoxy-
| Starting Material | Intermediate | Final Product Class |
| Benzenepropanol, 2,5-dimethoxy- | 3-(2,5-dimethoxyphenyl)propanamine | Complex Amides |
| Benzenepropanol, 2,5-dimethoxy- | 2,5-dimethoxybenzaldehyde | β-Nitrostyrenes |
Application in Materials Chemistry (e.g., monomer for functionalized polymers, if relevant)
The chemical structure of Benzenepropanol, 2,5-dimethoxy- also lends itself to applications in materials chemistry, particularly in the synthesis of functionalized polymers. The terminal hydroxyl group of the propanol side chain can be readily esterified with polymerizable groups, such as acrylates or methacrylates.
A pertinent example is the synthesis of 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate (B99206) , a monomer used for the preparation of redox-active polymers. nih.gov In this synthesis, the corresponding propanol is reacted with methacryloyl chloride in the presence of a base to yield the methacrylate monomer. This monomer can then undergo radical polymerization to produce a polymer with the dimethoxybenzene moiety in its side chains.
Table 3: Synthesis of a Methacrylate Monomer
| Reactant 1 | Reactant 2 | Product |
| 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propan-1-ol | Methacryloyl chloride | 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate |
Mechanistic Biological Investigations Involving Benzenepropanol, 2,5 Dimethoxy Non Clinical Contexts
In Vitro Enzyme Interaction Studies and Inhibition Mechanisms
Specific Enzyme Inhibition Kinetics
Direct kinetic studies detailing the inhibition of specific enzymes by Benzenepropanol, 2,5-dimethoxy-, such as the determination of IC₅₀ or Kᵢ values, have not been reported. The evaluation of such parameters is crucial for understanding the potency and mechanism of enzyme inhibition. Generally, a lower IC₅₀ value indicates a more potent inhibitor. The type of inhibition, whether competitive, non-competitive, or uncompetitive, provides insights into the inhibitor's mechanism of action.
Substrate Mimicry and Binding Site Analysis
The concept of substrate mimicry involves a compound structurally resembling the natural substrate of an enzyme, allowing it to bind to the active site and modulate the enzyme's activity. The 2,5-dimethoxy substitution on the benzene (B151609) ring of Benzenepropanol, 2,5-dimethoxy- creates a specific electronic and steric profile that could facilitate its interaction with the binding sites of various enzymes. However, without specific studies, any discussion of its ability to act as a substrate mimic remains speculative. Computational docking studies could offer initial insights into potential enzyme targets and binding conformations.
Receptor Binding Studies in Isolated Systems
The 2,5-dimethoxyphenyl group is a key pharmacophore in a class of compounds known to interact with serotonin (B10506) receptors. nih.gov Extensive research on 2,5-dimethoxyphenethylamines and 2,5-dimethoxyamphetamines provides a strong basis for predicting the receptor binding profile of Benzenepropanol, 2,5-dimethoxy-.
Ligand-Receptor Complex Characterization
The characterization of the ligand-receptor complex provides detailed information about the molecular interactions driving binding and activity. Techniques such as X-ray crystallography and cryo-electron microscopy are used to visualize the binding pose of a ligand within the receptor's binding pocket. While no such studies have been performed for Benzenepropanol, 2,5-dimethoxy-, research on related psychedelic compounds bound to the 5-HT₂ₐ receptor has revealed key interactions, such as a salt bridge with a conserved aspartate residue and interactions with specific aromatic residues. The methoxy (B1213986) groups of the 2,5-dimethoxyphenyl moiety are known to engage in important hydrogen bonds and van der Waals interactions within the receptor.
Cellular Uptake and Intracellular Localization Mechanisms in Research Cell Lines
The mechanisms by which Benzenepropanol, 2,5-dimethoxy- enters cells and its subsequent distribution within the cell are currently uncharacterized. The physicochemical properties of the compound, such as its lipophilicity and hydrogen bonding capacity, would govern its ability to cross the cell membrane. lookchem.com Passive diffusion is a likely mechanism for a compound of its size and predicted properties.
Studies on other small molecules and nanoparticles have elucidated various uptake pathways, including endocytosis and specific transporter-mediated uptake. The intracellular fate of a compound can determine its biological activity; for instance, localization to the mitochondria could imply effects on cellular respiration, while accumulation in the nucleus might suggest interactions with transcription factors. To understand the specific cellular pharmacology of Benzenepropanol, 2,5-dimethoxy-, studies using fluorescently labeled analogs in various research cell lines would be necessary.
Biotransformation and Metabolite Elucidation in Model Organisms/Systems (Non-human, Non-clinical)
There is currently no available scientific literature detailing the biotransformation of Benzenepropanol, 2,5-dimethoxy- in non-human, non-clinical models. Research on the metabolic fate of this specific compound has not been published in the sources accessed.
Phase I and Phase II Metabolic Pathways
Information regarding the specific Phase I and Phase II metabolic pathways involved in the breakdown of Benzenepropanol, 2,5-dimethoxy- is not available in the existing scientific literature. While general principles of xenobiotic metabolism are well-established, with Phase I reactions typically involving oxidation, reduction, and hydrolysis, and Phase II reactions involving conjugation, the specific enzymes and transformations for this compound have not been documented.
Identification of Research Metabolites
Consistent with the lack of biotransformation data, there are no identified research metabolites for Benzenepropanol, 2,5-dimethoxy- reported in non-clinical studies. The elucidation of metabolic products is a critical step in understanding the biological activity and clearance of a compound, but this information is not currently available for Benzenepropanol, 2,5-dimethoxy-.
Advanced Analytical Methodologies for Research on Benzenepropanol, 2,5 Dimethoxy
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography stands as a cornerstone for the analysis of Benzenepropanol, 2,5-dimethoxy-, providing powerful tools for its separation from impurities and precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely employed, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC, particularly in its reversed-phase mode, is a highly versatile and widely used technique for the analysis of moderately polar compounds like Benzenepropanol, 2,5-dimethoxy-. srce.hr Method development focuses on optimizing the separation of the target analyte from starting materials, byproducts, and degradation products.
A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net By adjusting the ratio of these solvents (isocratic elution) or changing the ratio over time (gradient elution), a high degree of separation can be achieved. srce.hr Detection is commonly performed using a UV-Vis detector set at a wavelength where the benzene (B151609) ring of the molecule exhibits strong absorbance. pensoft.net Method validation according to ICH guidelines ensures the reliability, accuracy, and precision of the analytical procedure. pensoft.net
Table 1: Illustrative HPLC Method Parameters for Benzenepropanol, 2,5-Dimethoxy- Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | Provides good separation for moderately polar compounds. pensoft.net |
| Elution Mode | Isocratic | Simple, robust, and suitable if impurities have different retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. pensoft.net |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. pensoft.net |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 225 nm or 270 nm | Wavelengths where the aromatic ring is expected to absorb. srce.hrpensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Profiling
The choice of capillary column is critical; a common choice is a non-polar HP-5MS column, which separates compounds primarily based on their boiling points. nih.govnih.gov The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode to achieve very low detection limits for the target analyte by only monitoring specific, characteristic ions. nih.gov
Table 2: Typical GC-MS Parameters for Benzenepropanol, 2,5-Dimethoxy- Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| GC System | Agilent 7890A or similar | A standard, reliable gas chromatograph. nih.gov |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A versatile, non-polar column suitable for a wide range of analytes. nih.gov |
| Carrier Gas | Helium at 1-2 mL/min | Inert carrier gas providing good chromatographic efficiency. nih.govmdpi.com |
| Inlet Temp. | 280-300 °C | Ensures complete vaporization of the analyte. nih.govnih.gov |
| Oven Program | 60°C hold 2 min, ramp 10°C/min to 280°C | A temperature gradient to separate compounds with different volatilities. |
| MS Detector | Quadrupole or Ion Trap | Common mass analyzers for routine analysis. nih.gov |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. mdpi.com |
| Mass Range | m/z 40-450 | A broad range to capture the molecular ion and key fragments. |
| Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
Chiral Chromatography for Enantiomeric Purity Determination
While Benzenepropanol, 2,5-dimethoxy- itself is an achiral molecule, its derivatives or related compounds in research may be chiral. The determination of enantiomeric purity is critical in many fields, as different enantiomers can have vastly different biological activities. nih.gov Chiral chromatography, most often using HPLC with a chiral stationary phase (CSP), is the primary method for separating enantiomers. nih.gov
CSPs are designed to interact differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov The development of a chiral separation method involves screening different types of CSPs and mobile phases to find the combination that provides the best resolution between the enantiomers.
Table 3: General Approach for Chiral HPLC Method Development
| Parameter | Approach | Rationale |
|---|---|---|
| Column | Screen Chiralpak® & Chiralcel® columns | These polysaccharide-based CSPs are effective for a wide range of racemates. nih.gov |
| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase | The choice depends on the analyte's solubility and interaction with the CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve chiral resolution. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can significantly impact enantioselective interactions. |
| Detection | UV or Circular Dichroism (CD) | CD detection can confirm the identity of the enantiomers. |
Electrochemical Methods for Detection and Reaction Monitoring
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive species. The 2,5-dimethoxy-phenyl moiety in Benzenepropanol, 2,5-dimethoxy- is susceptible to oxidation, making it a suitable candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov
These methods typically use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode immersed in a solution containing the analyte and a supporting electrolyte. mdpi.com By scanning the potential at the working electrode, an oxidation peak can be observed at a potential characteristic of the analyte. The height of this peak is proportional to the concentration of the analyte in the solution. mdpi.com This principle allows for the quantitative determination of the compound and can be adapted to monitor the progress of a reaction in real-time by observing the decrease in the reactant's signal or the increase in the product's signal. The use of modified electrodes can further enhance sensitivity and selectivity. nih.govnih.gov
Spectrophotometric Assays for Concentration Determination in Research Solutions
UV-Visible spectrophotometry is a simple, rapid, and widely accessible technique for determining the concentration of analytes in solution. For Benzenepropanol, 2,5-dimethoxy-, two main approaches can be utilized.
The first is a direct measurement based on the inherent UV absorbance of the dimethoxybenzene ring. researchgate.net A solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration is then calculated using a calibration curve constructed from standards of known concentration, following the Beer-Lambert law. researchgate.net
The second approach is an indirect method, which can offer greater sensitivity and selectivity. This involves reacting the analyte with a chromogenic reagent to produce a colored product that absorbs light in the visible region of the spectrum. irapa.org For instance, an oxidizing agent could be used to react with the analyte, and the consumption of the colored oxidizing agent or the formation of a colored product could be measured. This is particularly useful for samples with complex matrices where other components might interfere with direct UV measurement.
Table 4: Parameters for a Direct UV Spectrophotometric Assay
| Parameter | Detail | Rationale |
|---|---|---|
| Instrument | UV-Visible Spectrophotometer | Standard laboratory instrument. |
| Solvent | Methanol or Ethanol | Solvents that are transparent in the relevant UV range. |
| Wavelength (λmax) | Determined by scanning (e.g., ~290 nm) | The wavelength of maximum absorbance provides the highest sensitivity. |
| Calibration Range | e.g., 1-20 µg/mL | A linear range of concentrations used to create the standard curve. irapa.org |
| Measurement | Absorbance vs. Blank | The blank contains only the solvent to correct for its absorbance. |
Environmental Fate and Degradation Pathways of Benzenepropanol, 2,5 Dimethoxy
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems
The propanol (B110389) side chain and the dimethoxy-substituted benzene (B151609) ring of Benzenepropanol, 2,5-dimethoxy- are both susceptible to photochemical degradation. In aquatic environments, direct photolysis is a potential degradation pathway, particularly under ultraviolet (UV) irradiation. Studies on the related compound, cinnamyl alcohol, have shown that it is readily degraded under UV light, with a significantly shorter half-life compared to visible light or dark conditions. oup.com The photodegradation of cinnamyl alcohol involves reactive oxygen species such as superoxide (B77818) radicals (O₂•⁻), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). oup.com It is plausible that similar mechanisms contribute to the degradation of Benzenepropanol, 2,5-dimethoxy-. The primary photochemical reactions likely involve the abstraction of a hydrogen atom from the propanol side chain or the cleavage of the ether linkages of the methoxy (B1213986) groups.
In the atmosphere, aromatic compounds are primarily removed through chemical oxidation, with dry and wet deposition being minor sinks. researchgate.net The atmospheric lifetime of aromatic compounds can range from a few hours to several days, largely dictated by their reaction with hydroxyl radicals (•OH). researchgate.netsigmaaldrich.com For Benzenepropanol, 2,5-dimethoxy-, volatilization from water or soil surfaces would expose it to these atmospheric oxidants. The reaction with •OH radicals is expected to be a dominant tropospheric loss process during the daytime. sigmaaldrich.com This can lead to the formation of various transformation products, including phenols and aldehydes, as observed in the photodegradation of similar aromatic compounds. oup.com
Biodegradation Pathways in Environmental Microorganisms
The biodegradation of Benzenepropanol, 2,5-dimethoxy- is a critical process in its environmental removal. Both the aromatic ring and the alkyl side chain are subject to microbial attack.
Microbial Transformation Products
While specific studies on the microbial transformation of Benzenepropanol, 2,5-dimethoxy- are limited, the degradation pathways of analogous compounds provide valuable insights. The biodegradation of 3-phenyl-1-propanol (B195566), which shares the same propanol side chain, is known to be rapid and complete. nih.gov The initial steps in the degradation of the propanol side chain likely involve oxidation to the corresponding aldehyde and then to a carboxylic acid, 3-(2,5-dimethoxyphenyl)propanoic acid. Further degradation of this intermediate would proceed via pathways similar to fatty acid β-oxidation, leading to the shortening of the side chain and ultimately the formation of 2,5-dimethoxybenzoic acid. nih.gov
The methoxy groups on the benzene ring are also susceptible to microbial transformation. O-demethylation is a common initial step in the aerobic and anaerobic breakdown of methoxylated aromatic compounds. mdpi.com This process would yield hydroxylated intermediates. For instance, the biodegradation of dimethylphenols has been shown to produce hydroxylated benzoic acids as dead-end products in some bacterial strains. researchgate.net Therefore, potential microbial transformation products of Benzenepropanol, 2,5-dimethoxy- could include hydroxylated and carboxylated derivatives.
Enzyme Systems Involved in Biodegradation
A variety of microbial enzyme systems are implicated in the degradation of compounds with structures similar to Benzenepropanol, 2,5-dimethoxy-. The initial oxidation of the alcohol group on the propanol side chain is likely catalyzed by alcohol dehydrogenases. nih.gov The subsequent oxidation of the aldehyde to a carboxylic acid can be carried out by aldehyde dehydrogenases.
The cleavage of the ether bonds of the methoxy groups is a crucial step in the degradation of the aromatic ring. This is often accomplished by monooxygenase enzymes, such as cytochrome P450s, which catalyze O-demethylation reactions. nih.gov In fungi, extracellular peroxygenases have also been shown to cleave ether linkages in various aromatic compounds. mdpi.com Following demethylation, the resulting dihydroxylated aromatic ring can be cleaved by dioxygenase enzymes, opening the ring and allowing for further degradation into central metabolic pathways. researchgate.net
Sorption and Mobility Studies in Environmental Matrices
The mobility of Benzenepropanol, 2,5-dimethoxy- in the environment is largely influenced by its sorption to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. chemsafetypro.comecetoc.org For polar organic compounds like Benzenepropanol, 2,5-dimethoxy-, with its alcohol and ether functional groups, sorption is complex and can be influenced by both partitioning into soil organic matter and interactions with mineral surfaces. whiterose.ac.uk
Volatilization and Atmospheric Transport Considerations
Volatilization from water surfaces to the atmosphere is another important environmental fate process for semi-volatile organic compounds like Benzenepropanol, 2,5-dimethoxy-. The tendency of a chemical to volatilize is described by its Henry's Law constant (H). acs.orgwikipedia.org
While a measured Henry's Law constant for Benzenepropanol, 2,5-dimethoxy- is not available, estimations can be made based on its structural components. Aromatic alcohols generally have low to moderate Henry's Law constants, indicating a lower tendency to volatilize from water compared to more non-polar aromatic hydrocarbons. acs.org However, once in the atmosphere, semi-volatile organic compounds can undergo long-range transport, influenced by factors like wind patterns and atmospheric stability. wikipedia.org The atmospheric lifetime of such compounds is determined by their reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). researchgate.netsigmaaldrich.com Given its aromatic structure, Benzenepropanol, 2,5-dimethoxy- is expected to have a relatively short atmospheric lifetime, on the order of hours to days, limiting its potential for long-range transport. researchgate.netsigmaaldrich.com
Interactive Data Table: Estimated Environmental Fate Parameters for Benzenepropanol, 2,5-Dimethoxy- and Related Compounds
| Compound | Log Kow | Henry's Law Constant (atm·m³/mol) | Soil Sorption (Koc) | Atmospheric Half-life (vs. •OH) |
| Benzenepropanol, 2,5-dimethoxy- | Estimated: 1.5 - 2.5 | Estimated: 10⁻⁵ - 10⁻⁷ | Estimated: Low to Moderate | Estimated: Hours to Days |
| 3-Phenyl-1-propanol | 1.88 sigmaaldrich.com | 1.44 x 10⁻⁶ acs.org | Moderate | Short |
| Cinnamyl Alcohol | 1.9 | - | Moderate | Hours oup.com |
| Benzene | 2.13 | 5.55 x 10⁻³ acs.org | Low | ~9 days researchgate.net |
Note: Values for Benzenepropanol, 2,5-dimethoxy- are estimated based on the properties of structurally similar compounds due to a lack of direct experimental data.
Emerging Research Directions and Perspectives on Benzenepropanol, 2,5 Dimethoxy
Exploration of Novel Synthetic Applications and Methodological Advancements
Current synthetic routes to Benzenepropanol, 2,5-dimethoxy- are established, yet the exploration of novel, more efficient, and sustainable synthetic methodologies is a key area for future research. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions, are yet to be extensively applied to the synthesis of this compound. Methodological advancements could focus on stereoselective synthesis to yield specific isomers, which may possess unique properties and applications. The development of one-pot syntheses or flow chemistry processes could also significantly improve the efficiency and scalability of its production, paving the way for its use in broader applications.
Advanced Materials Science Applications and Functionalization for Smart Materials
The potential of Benzenepropanol, 2,5-dimethoxy- as a building block for advanced materials is a largely unexplored frontier. Its aromatic ring and hydroxyl group offer prime sites for functionalization, allowing for its incorporation into polymeric structures or the development of novel derivatives. These modifications could lead to the creation of "smart materials" with tunable optical, electronic, or responsive properties. For instance, its incorporation into polymer backbones could influence properties such as thermal stability, conductivity, and photoreactivity. Research in this area would involve the synthesis of new polymers and composites containing the Benzenepropanol, 2,5-dimethoxy- moiety and the detailed characterization of their material properties.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) in chemical research offers a powerful tool to accelerate the discovery and optimization of new molecules and materials. In the context of Benzenepropanol, 2,5-dimethoxy-, AI and ML algorithms could be employed to predict its physicochemical properties, potential biological activities, and spectroscopic data. By training models on existing data from similar compounds, researchers can create predictive tools to guide experimental work, saving time and resources. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the potential efficacy of its derivatives for specific applications, thereby prioritizing synthetic efforts.
Unexplored Biological Targets and Mechanistic Hypotheses (Purely Research-Oriented, Non-Clinical)
The biological activities of Benzenepropanol, 2,5-dimethoxy- are not well-documented in publicly available research. Preliminary in-silico (computer-based) studies could be the first step in identifying potential biological targets. Molecular docking simulations could predict the binding affinity of this compound to various proteins and enzymes, generating hypotheses about its potential mechanisms of action. These computational predictions would then need to be validated through in-vitro assays. This research would be purely exploratory and aimed at uncovering fundamental biological interactions, without any clinical implications at this stage.
Challenges and Opportunities in Future Research on Benzenepropanol, 2,5-dimethoxy-
The primary challenge in advancing the research on Benzenepropanol, 2,5-dimethoxy- is the current scarcity of dedicated studies. This lack of foundational data creates a significant hurdle for researchers looking to explore its potential applications. However, this challenge also presents a considerable opportunity. The field is wide open for novel and impactful research that could establish the fundamental science and potential uses of this compound.
Future opportunities lie in collaborative, interdisciplinary research that combines synthetic chemistry, materials science, computational modeling, and exploratory biology. The development of a robust body of literature on its synthesis, properties, and potential applications will be crucial for attracting further interest and investment in the research of Benzenepropanol, 2,5-dimethoxy-.
Q & A
Q. What synthetic routes are effective for introducing 2,5-dimethoxy groups into benzenepropanol derivatives?
Q. How can researchers determine the purity of 2,5-dimethoxybenzenepropanol using chromatographic methods?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ ~280 nm for aromatic systems). Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. For volatile derivatives, GC-MS with a non-polar column (e.g., HP-5MS) and helium carrier gas can assess purity and identify byproducts .
Advanced Research Questions
Q. How can discrepancies in reported melting points of 2,5-dimethoxybenzenepropanol derivatives be resolved?
- Methodological Answer : Investigate polymorphism and solvent recrystallization effects using differential scanning calorimetry (DSC) to detect multiple melting endotherms. Compare samples purified via different methods (e.g., column chromatography vs. recrystallization). Validate purity via elemental analysis or HPLC, as impurities can depress melting points .
Q. What in vitro models are suitable for studying the biological activity of 2,5-dimethoxybenzenepropanol analogs?
- Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase IX inhibition, as seen in structurally related benzenesulfonamides) to evaluate mechanistic interactions . For receptor studies, employ cell-based assays (e.g., HEK-293 cells transfected with target GPCRs) to measure cAMP or calcium flux responses. Include positive controls (e.g., methoxamine for adrenergic receptor studies) .
Q. What computational methods predict the pharmacokinetic properties of 2,5-dimethoxybenzenepropanol derivatives?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP, solubility, and bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like adrenergic receptors. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. How can researchers analyze conflicting data on the metabolic stability of 2,5-dimethoxybenzenepropanol in different species?
- Methodological Answer : Conduct in vitro microsomal stability assays (human vs. rodent liver microsomes) to compare metabolic rates. Use LC-MS/MS to identify species-specific metabolites. Cross-reference with cytochrome P450 inhibition assays to pinpoint enzymes responsible for degradation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of 2,5-dimethoxybenzenepropanol analogs?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, assay buffers). Perform dose-response curves to compare potency (EC50/IC50) across studies. Validate target engagement using orthogonal methods (e.g., radioligand binding assays alongside functional readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
